[(1H-2-Benzopyran-4(3H)-ylidene)methyl](tributyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-2-Benzopyran-4(3H)-ylidene)methylstannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of a benzopyran moiety linked to a tributylstannane group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-2-Benzopyran-4(3H)-ylidene)methylstannane typically involves the reaction of a benzopyran derivative with tributyltin hydride. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane. The reaction may be catalyzed by radical initiators such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of organotin compounds, including (1H-2-Benzopyran-4(3H)-ylidene)methylstannane, often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include distillation and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
(1H-2-Benzopyran-4(3H)-ylidene)methylstannane undergoes various types of chemical reactions, including:
Reduction: The compound can participate in reduction reactions, often facilitated by the tributyltin moiety.
Substitution: It can undergo nucleophilic substitution reactions, where the stannane group is replaced by other nucleophiles.
Radical Reactions: The compound is known for its ability to participate in radical reactions, making it useful in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with (1H-2-Benzopyran-4(3H)-ylidene)methylstannane include:
Radical Initiators: AIBN, benzoyl peroxide.
Solvents: Toluene, dichloromethane.
Catalysts: Transition metal catalysts such as palladium and nickel.
Major Products Formed
The major products formed from reactions involving (1H-2-Benzopyran-4(3H)-ylidene)methylstannane depend on the specific reaction conditions and reagents used. Common products include reduced benzopyran derivatives and substituted organotin compounds .
Scientific Research Applications
(1H-2-Benzopyran-4(3H)-ylidene)methylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: Investigated for its potential biological activities, including antiproliferative effects against cancer cell lines.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of various organotin compounds and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1H-2-Benzopyran-4(3H)-ylidene)methylstannane involves its ability to participate in radical reactions. The tributyltin moiety can generate radicals under appropriate conditions, which can then react with other molecules to form new products. This radical generation is facilitated by the relatively weak tin-hydrogen bond in the tributyltin group. The compound’s effects in biological systems may involve interactions with cellular components, leading to antiproliferative and other biological activities .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: A commonly used organotin compound in radical reactions.
Benzopyran Derivatives: Compounds containing the benzopyran moiety, known for their biological activities.
Uniqueness
(1H-2-Benzopyran-4(3H)-ylidene)methylstannane is unique due to its combination of a benzopyran moiety with a tributyltin group. This combination imparts both the biological activities of benzopyran derivatives and the radical reactivity of tributyltin compounds, making it a versatile reagent in organic synthesis and a potential candidate for therapeutic applications .
Properties
CAS No. |
201998-69-8 |
---|---|
Molecular Formula |
C22H36OSn |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
tributyl(1H-isochromen-4-ylidenemethyl)stannane |
InChI |
InChI=1S/C10H9O.3C4H9.Sn/c1-8-6-11-7-9-4-2-3-5-10(8)9;3*1-3-4-2;/h1-5H,6-7H2;3*1,3-4H2,2H3; |
InChI Key |
MCJWELFBUFCRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C1COCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.